molecular formula C9H6F3NO3 B12314191 1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethane-1,1-diol

1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethane-1,1-diol

Cat. No.: B12314191
M. Wt: 233.14 g/mol
InChI Key: IWJWDBNSECYUQW-UHFFFAOYSA-N
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Description

1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethane-1,1-diol is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a bicyclic planar molecule that has been extensively used in synthetic organic chemistry due to its broad substrate scope and functionalization potential.

Preparation Methods

The synthesis of 1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethane-1,1-diol typically involves the use of 2-aminophenol as a precursor. The synthetic route includes the reaction of 2-aminophenol with various reagents such as aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethane-1,1-diol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like toluene or ethanol, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethane-1,1-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, benzoxazole derivatives have been shown to inhibit the activity of certain enzymes involved in microbial growth, leading to their antimicrobial effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethane-1,1-diol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its trifluoromethyl group, which can enhance its biological activity and stability compared to other benzoxazole derivatives.

Properties

Molecular Formula

C9H6F3NO3

Molecular Weight

233.14 g/mol

IUPAC Name

1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethane-1,1-diol

InChI

InChI=1S/C9H6F3NO3/c10-9(11,12)8(14,15)7-13-5-3-1-2-4-6(5)16-7/h1-4,14-15H

InChI Key

IWJWDBNSECYUQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C(C(F)(F)F)(O)O

Origin of Product

United States

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